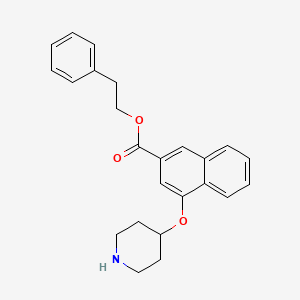
2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse pharmacological activities. The structure of this compound includes a piperidine ring, a naphthalene moiety, and a phenylethyl group, making it a complex and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-naphthoic acid with 4-piperidinol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. The phenylethyl group is then introduced through a nucleophilic substitution reaction using phenylethyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative coupling agents to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study the interactions of piperidine derivatives with biological targets.
Medicine: It is investigated for its potential pharmacological activities, including analgesic and anti-inflammatory effects.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with opioid receptors, which can lead to analgesic effects. The naphthalene moiety may contribute to the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, a potent synthetic opioid.
Meperidine: 1-methyl-4-phenylpiperidine-4-carboxylate, another synthetic opioid with analgesic properties.
Tetrahydrofuranylfentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide, a fentanyl analog.
Uniqueness
2-Phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate is unique due to its combination of a piperidine ring, a naphthalene moiety, and a phenylethyl group. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities compared to other similar compounds .
Properties
Molecular Formula |
C24H25NO3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-phenylethyl 4-piperidin-4-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C24H25NO3/c26-24(27-15-12-18-6-2-1-3-7-18)20-16-19-8-4-5-9-22(19)23(17-20)28-21-10-13-25-14-11-21/h1-9,16-17,21,25H,10-15H2 |
InChI Key |
VFNPEPXQVBIEBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC3=CC=CC=C32)C(=O)OCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)
![(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B13899954.png)
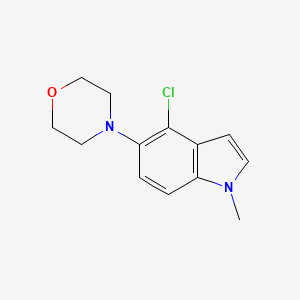
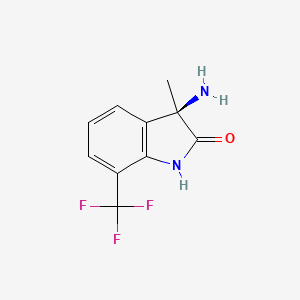
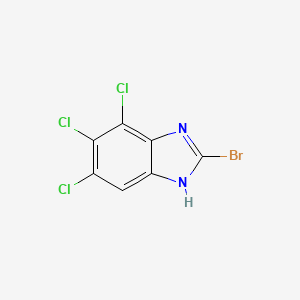
![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B13899971.png)
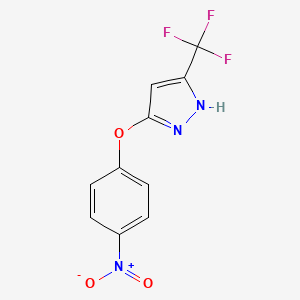
![5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13899997.png)
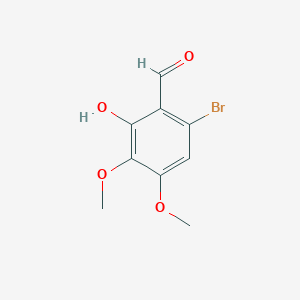
![Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-,(1aalpha,6beta,10balpha)-(9CI)](/img/structure/B13900005.png)
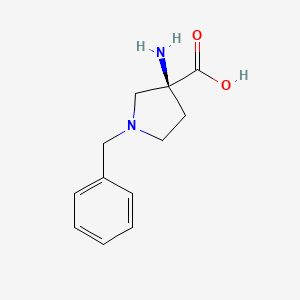
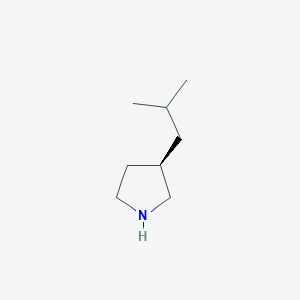
![2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13900023.png)
![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13900035.png)
